molecular formula C15H8Cl3NO3S B1520136 2,4,6-Trichlorophenyl 8-quinolinesulfonate CAS No. 1171919-22-4

2,4,6-Trichlorophenyl 8-quinolinesulfonate

Cat. No.: B1520136
CAS No.: 1171919-22-4
M. Wt: 388.6 g/mol
InChI Key: OHQJLFLDUIDPNE-UHFFFAOYSA-N
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Description

2,4,6-Trichlorophenyl 8-quinolinesulfonate is a chemical compound with the molecular formula C15H8Cl3NO3S and a molecular weight of 388.65 g/mol. This compound is characterized by its trichlorophenyl group attached to the 8-position of quinoline sulfonate. It is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) for sulfonation, and subsequent chlorination steps to introduce the trichlorophenyl group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale sulfonation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trichlorophenyl 8-quinolinesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinoline-8-sulfonic acid derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Generation of various substituted quinoline sulfonates.

Scientific Research Applications

2,4,6-Trichlorophenyl 8-quinolinesulfonate is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is utilized in the development of new pharmaceuticals, agrochemicals, and materials. Its applications extend to proteomics research, where it is used as a biochemical reagent.

Mechanism of Action

2,4,6-Trichlorophenyl 8-quinolinesulfonate is compared with other similar compounds, such as 2,4,6-trichlorophenol and quinoline-8-sulfonic acid. While these compounds share structural similarities, this compound is unique in its combination of the trichlorophenyl group and quinoline sulfonate, which imparts distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2,4,6-Trichlorophenol

  • Quinoline-8-sulfonic acid

  • 2,4,6-Trichloroaniline

  • 8-Quinolinol

This comprehensive overview highlights the significance of 2,4,6-trichlorophenyl 8-quinolinesulfonate in scientific research and its potential applications in various fields. Its unique chemical structure and reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

(2,4,6-trichlorophenyl) quinoline-8-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3NO3S/c16-10-7-11(17)15(12(18)8-10)22-23(20,21)13-5-1-3-9-4-2-6-19-14(9)13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQJLFLDUIDPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)S(=O)(=O)OC3=C(C=C(C=C3Cl)Cl)Cl)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601267005
Record name 2,4,6-Trichlorophenyl 8-quinolinesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171919-22-4
Record name 2,4,6-Trichlorophenyl 8-quinolinesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171919-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorophenyl 8-quinolinesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601267005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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